molecular formula C17H15N3O2S B5715262 3-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid

3-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid

Cat. No.: B5715262
M. Wt: 325.4 g/mol
InChI Key: HXFPMQFTRHHUQR-UHFFFAOYSA-N
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Description

3-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid is a compound that belongs to the class of 1,2,4-triazole derivatives.

Preparation Methods

The synthesis of 3-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid typically involves a multi-step process. One common method includes the S-alkylation of 4,5-diphenyl-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate. This is followed by acetal deprotection to yield the desired product . Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

3-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in cancer cell proliferation or microbial growth. The triazole ring can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 3-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid include other 1,2,4-triazole derivatives such as:

    Fluconazole: An antifungal agent with a triazole ring.

    Alprazolam: An anti-anxiety medication containing a triazole ring.

    1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with anticancer activity.

What sets this compound apart is its unique combination of a triazole ring and a sulfanyl propanoic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-15(22)11-12-23-17-19-18-16(13-7-3-1-4-8-13)20(17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFPMQFTRHHUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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